

A Comparative Analysis of SKF 104976 and Azole Antifungal Agents for Researchers

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Compound of Interest		
Compound Name:	SKF 104976	
Cat. No.:	B1681005	Get Quote

An in-depth guide for researchers, scientists, and drug development professionals comparing the lanosterol 14-alpha-demethylase inhibitor **SKF 104976** with the widely used azole class of antifungal agents. This document provides a detailed examination of their mechanism of action, supported by available data, and outlines key experimental protocols for their evaluation.

This guide offers a comparative overview of the investigational compound **SKF 104976** and the established class of azole antifungal agents. Both entities target the same crucial enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase (CYP51). While azoles are a cornerstone of antifungal therapy, the potent enzymatic inhibition exhibited by **SKF 104976** warrants a comparative analysis for research and drug development purposes. This document synthesizes the available data, details relevant experimental methodologies, and provides visual representations of key concepts to aid in the understanding of these compounds.

Mechanism of Action: A Shared Target

Both **SKF 104976** and azole antifungal agents exert their effects by inhibiting lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting this enzyme, both types of compounds lead to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane. This



disruption of the cell membrane's structure and function increases its permeability, leading to the leakage of essential cellular components and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect) at higher concentrations.

Mechanism of Action of Azole Antifungals and SKF 104976

Performance Data: A Comparative Overview

While extensive data is available for a wide range of azole antifungal agents, publicly accessible antifungal performance data for **SKF 104976** is limited. The available information indicates that **SKF 104976** is a highly potent inhibitor of its target enzyme.

Table 1: Enzymatic Inhibition of Lanosterol 14-alpha-Demethylase

Compound	Target	IC50	Source
SKF 104976	Lanosterol 14-alpha- demethylase (from Hep G2 cell extract)	2 nM	Published Research

Note: The IC50 value for **SKF 104976** was determined in a human cell line extract and reflects its potency against the mammalian enzyme, which is structurally similar to the fungal target. Direct antifungal activity (e.g., Minimum Inhibitory Concentrations) against fungal pathogens is not readily available in the public domain.

In contrast, the antifungal activity of azole agents has been extensively characterized against a broad spectrum of fungal pathogens. The following table provides a summary of representative Minimum Inhibitory Concentration (MIC) ranges for common azoles against key fungal species.

Table 2: In Vitro Antifungal Activity of Selected Azole Agents (MIC in μg/mL)



Antifungal Agent	Candida albicans	Candida glabrata	Candida krusei	Aspergillus fumigatus	Cryptococc us neoformans
Fluconazole	0.25 - 4	1 - 64	8 - >64	Resistant	0.5 - 16
Itraconazole	0.03 - 1	0.12 - 4	0.25 - 8	0.12 - 4	0.03 - 1
Voriconazole	0.03 - 0.5	0.06 - 8	0.25 - 4	0.25 - 2	0.03 - 0.25
Posaconazol e	0.03 - 0.5	0.06 - 2	0.25 - 2	0.06 - 1	0.03 - 0.25

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory.

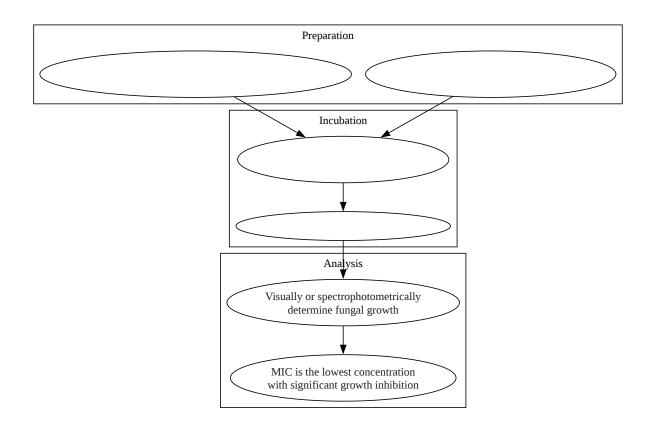
Experimental Protocols

To facilitate further research and comparative studies, this section details standardized experimental protocols for assessing the activity of lanosterol 14-alpha-demethylase inhibitors.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.





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Comparative Logic of **SKF 104976** and Azole Antifungals

While **SKF 104976** demonstrates high potency at the enzymatic level, the absence of comprehensive antifungal data makes a direct performance comparison with azoles challenging. Future research should focus on determining the in vitro antifungal activity of **SKF 104976** against a panel of clinically relevant fungal pathogens and evaluating its efficacy in in vivo models of fungal infections. Such studies would be crucial to ascertain its potential as a



lead compound for the development of novel antifungal therapies. Researchers are encouraged to utilize the outlined experimental protocols to generate these much-needed datasets.

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